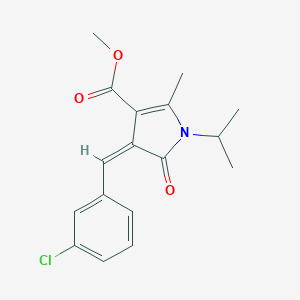![molecular formula C22H16BrClN2O2S B306693 (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammatory cells, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In bacterial cells, it has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to reduce the production of prostaglandins and cytokines. In bacterial cells, it has been shown to inhibit cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method, high yield, and versatility in various applications. However, the limitations include its potential toxicity, limited solubility in water, and lack of specificity in some applications.
Zukünftige Richtungen
For (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one include further studies on its mechanism of action, optimization of its synthesis method, and development of more specific and less toxic derivatives. Additionally, this compound has the potential for applications in various fields such as drug delivery, imaging, and sensing, which warrant further investigation.
Synthesemethoden
The synthesis of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 5-(3-bromo-4-chlorophenyl)furan-2-carbaldehyde with ethyl-2-aminothiazole-4-carboxylate and phenylhydrazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. In materials science, it has been used as a precursor for the synthesis of various metal complexes and nanoparticles. In catalysis, it has been used as a ligand for various metal catalysts.
Eigenschaften
Molekularformel |
C22H16BrClN2O2S |
|---|---|
Molekulargewicht |
487.8 g/mol |
IUPAC-Name |
(5E)-5-[[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16BrClN2O2S/c1-2-26-21(27)20(29-22(26)25-15-6-4-3-5-7-15)13-16-9-11-19(28-16)14-8-10-18(24)17(23)12-14/h3-13H,2H2,1H3/b20-13+,25-22? |
InChI-Schlüssel |
IBOYNAHOWKMFPE-RLPJPJOASA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)/SC1=NC4=CC=CC=C4 |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)